4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane
Overview
Description
4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane (4,4,5-TBHFP) is a halogenated hydrocarbon that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, including synthesis, as a solvent, and in biochemical and physiological research.
Scientific Research Applications
Carbene Chemistry and Migration
- Carbene Chemistry: Photolysis of related fluoroalkylcarbenes, like in the study of 4-diazo-1,1,1,2,2,3,3-heptafluoropentane, reveals significant insights into carbene chemistry, including migration reactions (Atherton, Fields, & Haszeldine, 1971).
Microwave Spectroscopy of Fluoromethyl Polyyne Chains
- Spectroscopic Studies: The molecular structure and dynamics of related fluoromethyl polyynes have been studied using microwave spectroscopy, as seen in the research on CF3C and related compounds (Kang & Novick, 2002).
Reaction with Sulphides and Photochemical Reactions
- Reactions with Sulphides: Research on heptafluoro-1-iodopropane, which is structurally related, shows interactions with sulphides, yielding various products including 1H-heptafluoropropane and heptafluoropentane derivatives (Haszeldine, Rigby, & Tipping, 1972).
Triazidation and Photochemistry
- Triazidation in Organic Synthesis: Studies on triazidation of fluorinated benzenes offer insights into potential applications in polymer chemistry and organic synthesis, which could be analogous to the chemistry of 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane (Chapyshev & Chernyak, 2013).
Synthesis and Characterization of Polymers
- Polymer Chemistry: The synthesis and characterization of hyperbranched poly(arylene ether)s using activated trifluoro monomers, as investigated in this research, highlight the role of fluorinated compounds in advanced materials science (Banerjee, Komber, Häussler, & Voit, 2009).
properties
IUPAC Name |
4,4,5-tribromo-1,1,1,2,2,3,3-heptafluoropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3F7/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLPXXHQIKICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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